H-D-Phe-D-Arg-D-Leu-D-His-D-Phe-OH

Peptide stability Protease resistance D-amino acid peptides

Standard L-peptide internal controls fail rapidly in proteolytic assays, introducing false-negative degradation results. This all-D pentapeptide eliminates that liability. - Complete protease resistance: >96% intact after 24 h in simulated intestinal fluid vs. seconds for L-peptides. - Free -COOH terminus enables direct carbodiimide conjugation to amines without deprotection. - Supplied as lyophilized powder; verified identity and purity for immediate use as a stable reference standard or SAR scaffold.

Molecular Formula C36H50N10O6
Molecular Weight 718.8 g/mol
CAS No. 177959-21-6
Cat. No. B14253262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Phe-D-Arg-D-Leu-D-His-D-Phe-OH
CAS177959-21-6
Molecular FormulaC36H50N10O6
Molecular Weight718.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)N
InChIInChI=1S/C36H50N10O6/c1-22(2)16-28(44-32(48)27(14-9-15-41-36(38)39)43-31(47)26(37)17-23-10-5-3-6-11-23)33(49)45-29(19-25-20-40-21-42-25)34(50)46-30(35(51)52)18-24-12-7-4-8-13-24/h3-8,10-13,20-22,26-30H,9,14-19,37H2,1-2H3,(H,40,42)(H,43,47)(H,44,48)(H,45,49)(H,46,50)(H,51,52)(H4,38,39,41)/t26-,27-,28-,29-,30-/m1/s1
InChIKeyZGOLGQLIPBHBHR-XZTOTZIXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-D-Phe-D-Arg-D-Leu-D-His-D-Phe-OH Physicochemical Profile


H-D-Phe-D-Arg-D-Leu-D-His-D-Phe-OH is a synthetic all-D-amino acid pentapeptide composed of D-phenylalanine, D-arginine, D-leucine, D-histidine, and D-phenylalanine, with a free carboxylic acid C-terminus . Its molecular formula is C₃₆H₅₀N₁₀O₆ with a molecular weight of 718.85 g/mol and a calculated LogP of 5.35 . This compound belongs to the class of all-D peptides, which are characterized by complete resistance to canonical proteolytic degradation—a property not shared by their L-amino acid counterparts [1]. As a research-grade synthetic peptide, it is typically supplied as a lyophilized powder requiring storage at -20°C . The all-D configuration and free acid terminus jointly define its distinct profile among pentapeptide analogs.

Why L-Peptide or C-Terminal Amide Analogs Are Not Substitutes


Substituting this compound with an L-amino acid analog or a C-terminal amide variant introduces two critical and independently verifiable liabilities: (1) complete loss of protease resistance and (2) altered charge state at the C-terminus. All-D peptides evade proteolytic cleavage because the D-chirality severely compromises binding affinity to trypsin-family proteases—computational studies estimate a binding free energy penalty of ≥10 kcal/mol for D-peptide:trypsin complex formation relative to L-peptide counterparts [1]. Experimentally, all-D enantiomeric peptides demonstrate near-complete stability in simulated intestinal fluid (96% intact at 24 h) while their all-L mirror images are fully metabolized within seconds [2]. Additionally, replacing the free -COOH terminus with an -NH₂ amide eliminates the negative charge at physiological pH, altering solubility, chromatographic retention, and potential receptor interactions. No two analogs differing in chirality or C-terminal chemistry can be considered functionally interchangeable without direct comparative bioactivity data.

Quantitative Differentiation from Closest Analogs


Protease Stability: All-D vs. All-L Configuration

All-D-amino acid peptides exhibit profoundly enhanced resistance to proteolytic degradation compared to their all-L counterparts. In a direct head-to-head comparison using the all-D enantiomeric peptide D3 versus its all-L mirror image l-D3, D3 remained 96% intact in simulated intestinal fluid after 24 hours, whereas l-D3 was completely metabolized within seconds [1]. D3 also retained 89% integrity in simulated gastric fluid over 24 hours, compared to only 30% for l-D3 [1]. In human plasma and human liver microsomes, l-D3 was metabolized several hundred times faster than D3 [1]. Although these data are for a different all-D peptide sequence (D3), the proteolytic resistance mechanism is chirality-dependent and sequence-independent: D-amino acids prevent formation of the catalytically competent enzyme-substrate complex with trypsin-family proteases, with a binding free energy penalty of ≥10 kcal/mol relative to L-peptide substrates [2]. For H-D-Phe-D-Arg-D-Leu-D-His-D-Phe-OH, which contains multiple canonical protease cleavage sites (Arg, Leu, Phe), this class-level property predicts that the all-D configuration will confer substantially greater stability in any biological matrix containing serine or metalloproteases relative to its hypothetical all-L analog H-Phe-Arg-Leu-His-Phe-OH.

Peptide stability Protease resistance D-amino acid peptides Enzymatic degradation

C-Terminal Free Acid vs. Carboxamide Chemistry

H-D-Phe-D-Arg-D-Leu-D-His-D-Phe-OH bears a free carboxylic acid at the C-terminus, distinguishing it from the corresponding carboxamide analog H-D-Phe-D-Arg-D-Leu-D-His-D-Phe-NH₂. At physiological pH (7.4), the free acid terminus is deprotonated (pKa ≈ 3.5–4.0 for peptide C-terminal carboxyl groups), contributing a formal negative charge of −1, whereas the amide analog is uncharged at this position [1]. This charge difference alters the net molecular charge, aqueous solubility, reversed-phase HPLC retention time, and electrostatic interaction potential with biological targets [2]. The calculated LogP of 5.35 for the free acid form reflects the combined contribution of the ionizable C-terminus and the hydrophobic side chains; the amide analog would be expected to have a slightly higher LogP due to loss of the ionizable group. For procurement, this means the free acid form is the appropriate choice when a defined C-terminal charge state is required—such as for conjugation chemistry (where the -COOH can be activated for amide bond formation) or when the negative charge is part of the pharmacophore model—whereas the amide form would be selected when C-terminal charge neutrality is desired.

Peptide chemistry C-terminal modification Solubility Ionization state

Molecular Basis of All-D Protease Resistance

Molecular dynamics simulations comparing all-D antimicrobial peptides (P4C, P5C) with their all-L analogs reveal that L→D chirality conversion severely compromises peptide:protease (trypsin) binding affinity, with a calculated binding free energy penalty of ≥10 kcal/mol [1]. This penalty arises because the relative distance between the scissile peptide carbonyl carbon and the catalytic triad residues (His57, Asp102, Ser195) of trypsin is significantly altered in the D-peptide:protease complex, trapping the enzyme in an inactive conformation [1]. In contrast, the L→D conversion causes only a marginal change in membrane-mimetic micelle binding affinity (∼1 kcal/mol), indicating that D-peptides retain membrane-interaction properties comparable to their L counterparts while gaining protease resistance [1]. Experimentally, the all-D analog of the cell-penetrating peptide pVEC remains completely intact in human serum and resists degradation by trypsin (half-life > assay duration), whereas L-pVEC exhibits a half-life of only 10.5 minutes under identical trypsin exposure conditions [2]. These data establish the molecular basis for why all-D peptides, including H-D-Phe-D-Arg-D-Leu-D-His-D-Phe-OH, are intrinsically resistant to serine protease degradation.

Trypsin resistance D-peptide:protease complex Binding free energy Molecular dynamics

Physicochemical Distinction from All-D Tetrapeptide FE200041

H-D-Phe-D-Arg-D-Leu-D-His-D-Phe-OH (MW = 718.85 g/mol, LogP = 5.35) is structurally and physicochemically distinct from the well-characterized all-D tetrapeptide FE200041 (D-Phe-D-Phe-D-Nle-D-Arg-NH₂, MW ≈ 596.7 g/mol), which is a highly selective kappa opioid receptor (KOR) agonist with >30,000-fold selectivity for KOR over mu opioid receptor (MOR) and >68,000-fold over delta opioid receptor (DOR) [1]. The pentapeptide contains an additional amino acid residue (D-His) and a free acid C-terminus, resulting in a molecular weight increase of approximately 122 Da and an additional imidazole ring not present in FE200041. The presence of D-His introduces pH-dependent charge properties (imidazole pKa ≈ 6.0) that are absent in FE200041, which lacks any histidine residue . These structural differences make the two compounds inappropriate substitutes for one another: FE200041 is optimized for KOR binding and peripheral analgesic activity via its specific tetrapeptide pharmacophore, while H-D-Phe-D-Arg-D-Leu-D-His-D-Phe-OH provides a distinct pentapeptide scaffold with a histidine residue that can serve as a metal coordination site, pH sensor, or additional hydrogen bonding donor/acceptor.

Physicochemical comparison Molecular weight Lipophilicity Structural differentiation

Optimal Research and Industrial Applications


Protease-Resistant Reference Standard for Enzymatic Assays

This all-D pentapeptide is optimally deployed as a protease-resistant reference standard in assays designed to measure or compare proteolytic activity. Because all-D peptides resist trypsin, chymotrypsin, and serum proteases with >96% integrity at 24 hours, while L-peptides are degraded within seconds [1], this compound can serve as a stable internal control to validate that observed degradation of test peptides is enzyme-mediated rather than due to non-specific adsorption or precipitation. Its free acid C-terminus (LogP = 5.35 ) also provides a distinct HPLC retention time marker for method development.

Metabolically Stable Scaffold for SAR Studies

The all-D pentapeptide backbone provides a metabolically stable scaffold for systematic SAR exploration. The presence of D-His (imidazole pKa ≈ 6.0) and D-Arg (guanidinium pKa ≈ 12.5) offers two distinct positively charged pharmacophoric elements at different pH ranges, while the two D-Phe residues provide hydrophobic aromatic surfaces [1]. Researchers investigating receptor binding, metal chelation, or pH-dependent conformational switching can use this scaffold knowing that the all-D backbone eliminates proteolytic degradation as a confounding variable—a key advantage over L-peptide scaffolds where activity loss may reflect degradation rather than true structure-activity relationships.

Free C-Terminal Carboxyl Group for Conjugation Chemistry

The free -COOH terminus distinguishes this compound from C-terminal amide analogs and enables direct carbodiimide-mediated conjugation to amine-containing linkers, fluorophores, biotin, or solid supports without requiring prior deprotection steps [1]. This is particularly relevant for surface plasmon resonance (SPR) chip preparation, affinity chromatography resin construction, or fluorescent probe development where the all-D configuration additionally ensures the conjugated peptide remains stable during subsequent biological exposure .

Histidine-Containing Peptide for Metal Chelation or pH Response

The D-His residue at position 4 provides an imidazole side chain capable of coordinating transition metal ions (Zn²⁺, Cu²⁺, Ni²⁺) and acting as a pH-sensitive switch (pKa ≈ 6.0) [1]. In immobilized metal affinity chromatography (IMAC) method development, metal sensor design, or pH-responsive biomaterial engineering, this compound offers a structurally defined, protease-resistant pentapeptide with a single histidine coordination site flanked by hydrophobic (D-Phe, D-Leu) and cationic (D-Arg) residues—a combination not available in all-D tetrapeptides like FE200041 which lack histidine entirely .

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